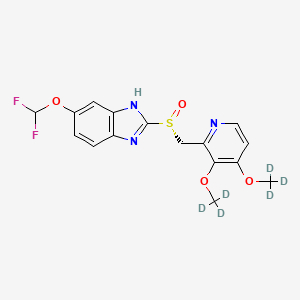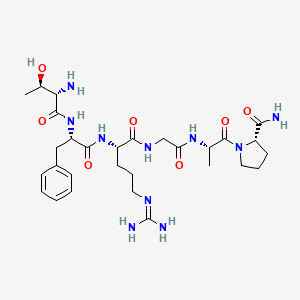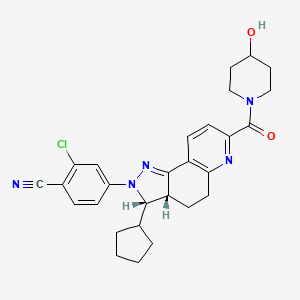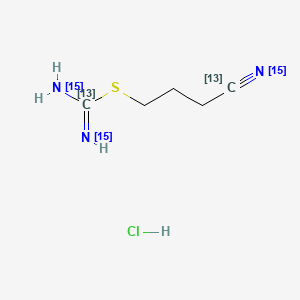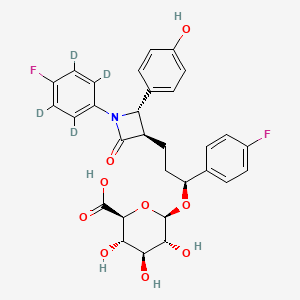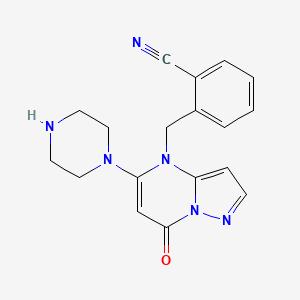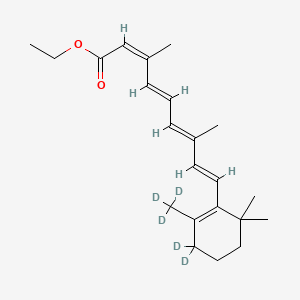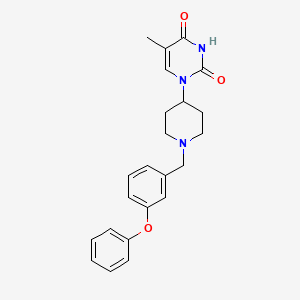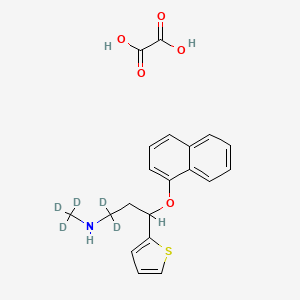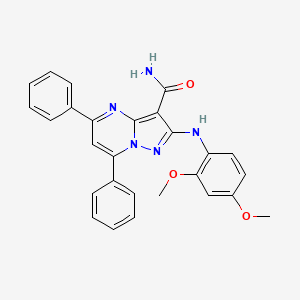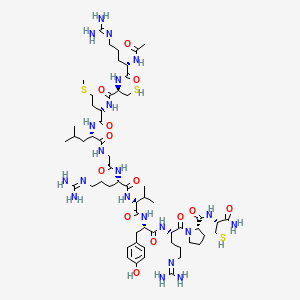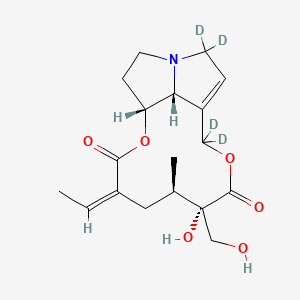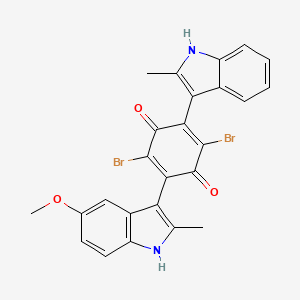
Anticancer agent 41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Capecitabine is synthesized through a multi-step process. The synthesis involves the reaction of 5-deoxy-5-fluorocytidine with various reagents under controlled conditions to form the final product . The reaction conditions typically include specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations.
Industrial Production Methods: In industrial settings, Capecitabine is produced using continuous flow synthesis . This method offers several advantages, including better heat and mass transfer, improved process control, and safety. Continuous flow synthesis also allows for the integration of in-line analysis and purification tools, making the production process more efficient .
Chemical Reactions Analysis
Types of Reactions: Capecitabine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into the active compound, 5-fluorocytidine.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major product formed from these reactions is 5-fluorocytidine, which is the active compound responsible for the anticancer effects of Capecitabine .
Scientific Research Applications
Capecitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, Capecitabine is used as a model compound for studying prodrug activation and the mechanisms of drug action .
Biology: In biology, it is used to study the effects of anticancer drugs on cellular processes, including cell cycle regulation, apoptosis, and DNA synthesis .
Medicine: In medicine, Capecitabine is widely used in clinical trials and research studies to evaluate its efficacy and safety in treating various types of cancer . It is also used to study drug resistance mechanisms and to develop new therapeutic strategies .
Industry: In the pharmaceutical industry, Capecitabine is used as a reference compound for the development of new anticancer drugs . It is also used in the production of generic versions of the drug .
Mechanism of Action
Capecitabine exerts its effects by being enzymatically converted into 5-fluorocytidine, which inhibits the enzyme thymidylate synthase . This inhibition prevents the synthesis of thymidine, a nucleotide required for DNA replication . As a result, cancer cells are unable to proliferate and eventually undergo apoptosis . The molecular targets and pathways involved in this process include the inhibition of DNA synthesis and the induction of cell cycle arrest .
Comparison with Similar Compounds
- 5-Fluorouracil
- Tegafur
- S-1 (combination of tegafur, gimeracil, and oteracil)
Comparison: Capecitabine is unique among these compounds due to its oral bioavailability and its ability to be selectively activated in tumor tissues . Unlike 5-fluorouracil, which requires intravenous administration, Capecitabine can be taken orally, making it more convenient for patients . Additionally, its selective activation in tumor tissues reduces the risk of systemic side effects, making it a safer option for long-term treatment .
Properties
Molecular Formula |
C25H18Br2N2O3 |
|---|---|
Molecular Weight |
554.2 g/mol |
IUPAC Name |
2,5-dibromo-3-(5-methoxy-2-methyl-1H-indol-3-yl)-6-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H18Br2N2O3/c1-11-18(14-6-4-5-7-16(14)28-11)20-22(26)25(31)21(23(27)24(20)30)19-12(2)29-17-9-8-13(32-3)10-15(17)19/h4-10,28-29H,1-3H3 |
InChI Key |
FKVALFMGXVALPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=C(C(=O)C(=C(C3=O)Br)C4=C(NC5=CC=CC=C54)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


